3-methyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a 3-methylbenzamide group linked via an ethoxyethyl chain to a 3-phenyl-substituted triazolopyridazine moiety.
Properties
IUPAC Name |
3-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-15-6-5-9-17(14-15)21(27)22-12-13-28-19-11-10-18-23-24-20(26(18)25-19)16-7-3-2-4-8-16/h2-11,14H,12-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQRYYHRQVAXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[2-({3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide involves multi-step organic reactions. One approach starts with the preparation of the intermediate triazolopyridazine derivative, which is then coupled with the corresponding benzamide derivative. Typical conditions for these reactions may include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon, under inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve advanced techniques such as flow chemistry, where reagents are continuously fed into a reactor. This method enhances efficiency and product yield. High-pressure reactors and automated synthesis equipment are often utilized to ensure precision and reproducibility in the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions including:
Oxidation: Commonly using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions facilitated by bases such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Reagents like sodium hypochlorite in aqueous media.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Reagents like lithium diisopropylamide for nucleophilic attack.
Major Products
Oxidation: Formation of corresponding oxidized benzamides.
Reduction: Hydrogenated derivatives with reduced aromaticity.
Substitution: Substituted triazolopyridazine compounds with varied functional groups.
Scientific Research Applications
3-Methyl-N-[2-({3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is utilized in various research domains:
Chemistry: As a precursor in synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in binding studies to identify potential interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and specialty chemicals.
Mechanism of Action
The compound interacts with molecular targets through a series of complex mechanisms. In biological systems, it binds to specific proteins or enzymes, potentially inhibiting or modulating their activity. The triazolopyridazine moiety is crucial for its interaction with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among analogs include substitutions on the triazolopyridazine core, benzamide/phenyl groups, and linker regions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Methoxy () or tetrazolyl () substituents improve solubility via polar interactions .
- Molecular Weight :
- Target compound: ~420–440 g/mol (estimated), within drug-like space.
- Tetrazolyl derivative (): 457.45 g/mol, higher due to the tetrazole moiety .
Biological Activity
3-Methyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anti-cancer properties and other pharmacological effects.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzamide moiety linked to a triazolo-pyridazine derivative. The synthesis typically involves multi-step reactions including nucleophilic substitutions and cyclization processes. For instance, derivatives of triazolo-pyridazine have been synthesized through various methodologies which include the use of hydrazine derivatives and aromatic aldehydes.
Antitumor Activity
Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
| MCF-7 | 1.23 ± 0.18 | Apoptosis induction |
| HeLa | 2.73 ± 0.33 | Cell cycle arrest |
The compound exhibited significant inhibitory activity against c-Met kinase, a key player in tumor growth and metastasis. The IC50 values indicate potent activity comparable to established chemotherapeutics like Foretinib .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- c-Met Kinase Inhibition : The compound acts as an inhibitor of c-Met kinase, which is often overexpressed in various cancers.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptotic markers in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound induces cell cycle arrest at the G1 phase in treated cells.
Case Studies
Several studies have focused on evaluating the effectiveness of related compounds in preclinical models:
- Study on Triazolo Derivatives : A study synthesized various triazolo-pyridazine derivatives and evaluated their anti-cancer properties. Among them, compounds with structural similarities to this compound showed promising results against breast cancer cell lines (MCF-7) with IC50 values below 20 µM .
- Cytotoxicity Evaluation : In vitro cytotoxicity assessments using MTT assays revealed that several derivatives exhibited low toxicity towards normal human cells (HEK-293), suggesting a favorable therapeutic index for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
